molecular formula C10H18ClNO2 B1492854 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 2098114-67-9

3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No. B1492854
CAS RN: 2098114-67-9
M. Wt: 219.71 g/mol
InChI Key: GGKJMCJOEDLTLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” often involves the use of tetrahydropyran rings . These rings are common structural motifs in many natural products and are key intermediates in the construction of many complex structures .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydropyran ring attached to a propanamide group via an ethyl linker . The compound also has a chlorine atom attached to the propanamide group .

Scientific Research Applications

1. Coordination Chemistry and Optical Spectra

Research on complexes similar to 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, such as phenylcyanamidoruthenium scorpionate complexes, highlights their use in coordination chemistry. These complexes demonstrate significant π mixing between ligands, providing insights into their optical properties and noninnocent character, which can be useful in materials science and molecular electronics (Harb et al., 2013).

2. Synthesis of Chiral Isomers

Studies involving compounds with structural similarities to this compound, like ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, have been used to explore the synthesis of chiral isomers. This work is vital for developing pharmaceuticals and understanding stereochemistry (Temple & Rener, 1992).

3. Palladium Complexes

The creation of palladium(II) chloride complexes with ligands like 3-(pyrazol-1-yl)propanamide, related to this compound, assists in understanding metal-ligand interactions. These findings are significant for catalysis and the development of new materials (Palombo et al., 2019).

4. Novel Synthesis Techniques

Research on N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides offers new methods for the synthesis of complex molecules, potentially applicable to the synthesis of compounds like this compound (Dou et al., 2013).

5. Molecular Spectroscopy

The molecular spectroscopic analysis of compounds structurally similar to this compound, like 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H pyrazole-1-carbothioamide, provides insights into molecular interactions and stability. This research is crucial for drug design and materials science (Sivakumar et al., 2020).

Future Directions

The future directions for the study and application of “3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” would depend on the specific properties and potential uses of the compound. Given the versatility of tetrahydropyran rings in organic synthesis , there could be potential for further exploration in this area.

properties

IUPAC Name

3-chloro-N-ethyl-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKJMCJOEDLTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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